(2E,9Z)-Hexadecadienoyl-CoA

β‑oxidation VLCAD enzymology

(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA (molecular formula C₃₇H₆₂N₇O₁₇P₃S, monoisotopic mass 1001.31358 Da) formed by the formal condensation of coenzyme A with (2E,9Z)-hexadecadienoic acid. It belongs to the trans-2-enoyl-CoA subclass and functions as an obligate intermediate in mitochondrial β‑oxidation of unsaturated fatty acids, specifically arising from the acyl-CoA dehydrogenase (EC 1.3.8.8)–catalyzed desaturation of palmitoleoyl-CoA.

Molecular Formula C37H62N7O17P3S
Molecular Weight 1001.9 g/mol
Cat. No. B15551811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,9Z)-Hexadecadienoyl-CoA
Molecular FormulaC37H62N7O17P3S
Molecular Weight1001.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,16-17,24-26,30-32,36,47-48H,4-8,11-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-,17-16+/t26-,30-,31-,32+,36-/m1/s1
InChIKeyBEQWCBBSKHMRCA-HENMZMGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,9Z)-Hexadecadienoyl-CoA – A Structurally Defined Polyunsaturated Fatty Acyl-CoA Intermediate for Metabolic and Signaling Research


(2E,9Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA (molecular formula C₃₇H₆₂N₇O₁₇P₃S, monoisotopic mass 1001.31358 Da) formed by the formal condensation of coenzyme A with (2E,9Z)-hexadecadienoic acid [1]. It belongs to the trans-2-enoyl-CoA subclass and functions as an obligate intermediate in mitochondrial β‑oxidation of unsaturated fatty acids, specifically arising from the acyl-CoA dehydrogenase (EC 1.3.8.8)–catalyzed desaturation of palmitoleoyl-CoA [2]. Commercial suppliers provide this compound for research use .

Why C16:2-CoA Isomers Cannot Substitute for (2E,9Z)-Hexadecadienoyl-CoA in Enzymatic and Signaling Studies


The (2E,9Z) stereochemistry of (2E,9Z)-hexadecadienoyl-CoA precisely positions the trans‑2‑enoyl moiety for recognition by downstream β‑oxidation enzymes (enoyl‑CoA hydratase, EC 4.2.1.17) and the cis‑9 double bond for auxiliary isomerase processing [1]. C16:2‑CoA isomers with alternative double‑bond configurations – such as (7Z,10Z)-, (10E,12Z)-, or (2E,7Z)-hexadecadienoyl-CoA – are not processed identically by the mitochondrial fatty‑acid oxidation machinery because the position and geometry of the double bonds determine substrate‑channeling into distinct catabolic routes or biasing of signaling‑lipid biosynthesis [2]. Hence, procurement of the specific (2E,9Z) isomer is essential for reproducible enzymatic kinetic measurements and for studies linking CoA‑thioester structure to LCO (lipo‑chitooligosaccharide) nodulation‑factor bioactivity [3].

Quantitative Comparative Evidence: (2E,9Z)-Hexadecadienoyl-CoA vs. Closest Structural and Functional Analogs


Long‑Chain Acyl‑CoA Dehydrogenase (VLCAD) Activity: Palmitoleoyl‑CoA vs. Palmitoyl‑CoA

Palmitoleoyl‑CoA is converted to (2E,9Z)-hexadecadienoyl‑CoA by human very‑long‑chain acyl‑CoA dehydrogenase (VLCAD; EC 1.3.8.8) with 34.8% activity relative to the saturated reference substrate palmitoyl‑CoA [1]. This direct head‑to‑head comparison quantifies the impact of the pre‑existing cis‑9 double bond on the catalytic efficiency of the first β‑oxidation step, establishing that (2E,9Z)-hexadecadienoyl‑CoA is formed at a substantially lower rate than the analogous saturated product.

β‑oxidation VLCAD enzymology

Nodulation‑Factor Acyl‑Chain Bioactivity: C16:2 (2E,9Z) vs. C16:1 and Related Chain Lengths

In a semi‑quantitative alfalfa nodulation assay, lipo‑chitooligosaccharides (LCOs) bearing a C16:2 (Δ2E,9Z) acyl chain were more active than monounsaturated LCOs, while the C16 chain length itself was >10‑fold more active than C12 and C18 LCOs [1]. Although this data was obtained with intact LCOs rather than the free CoA‑thioester, (2E,9Z)-hexadecadienoyl‑CoA is the obligate activated acyl‑donor for LCO biosynthesis; therefore the acyl‑chain specificity directly translates to the CoA substrate.

nodulation factors LCO signaling plant‑microbe symbiosis

Enoyl‑CoA Hydratase Substrate Specificity: (2E,9Z)-Hexadecenoyl‑CoA vs. Saturated and Mono‑Unsaturated Enoyl‑CoAs

The MetaCyc reaction database annotates (2E,9Z)-hexadecenoyl‑CoA as a specific substrate for enoyl‑CoA hydratase (EC 4.2.1.17), yielding (S)‑3‑hydroxy‑(9Z)‑hexadecenoyl‑CoA [1]. The presence of the cis‑9 double bond distal to the catalytic site differentiates this substrate from both the saturated trans‑2‑hexadecenoyl‑CoA and from crotonyl‑CoA (the archetypal short‑chain substrate), implying that the hydratase active site accommodates the extended unsaturated chain with distinct kinetic parameters.

enoyl‑CoA hydratase β‑oxidation substrate specificity

High‑Confidence Research and Industrial Applications for (2E,9Z)-Hexadecadienoyl‑CoA


In Vitro Reconstitution of Mitochondrial Unsaturated Fatty‑Acid β‑Oxidation

Use (2E,9Z)-hexadecadienoyl‑CoA as the authentic product standard or substrate for the enoyl‑CoA hydratase step in reconstituted β‑oxidation assays. The 34.8% relative VLCAD activity [1] quantitatively defines the flux limitation that must be factored into kinetic models.

Synthesis and Bioactivity Testing of Lipo‑Chitooligosaccharide (LCO) Nodulation Factors

Employ (2E,9Z)-hexadecadienoyl‑CoA as the activated acyl‑donor for enzymatic or chemoenzymatic synthesis of C16:2 (Δ2E,9Z) Nod factors, which exhibit greater than 10‑fold higher nodulation activity than C12‑ or C18‑LCOs and superior activity over monounsaturated LCOs [2].

Acyl‑CoA Substrate‑Specificity Profiling of Long‑Chain Acyl‑CoA Dehydrogenases and Oxidases

Include (2E,9Z)-hexadecadienoyl‑CoA in substrate‑specificity panels to distinguish the activity profiles of VLCAD, ACAD9, and peroxisomal acyl‑CoA oxidases toward polyunsaturated C16 substrates, enabling structure–activity relationship studies [1].

Metabolic Pathway Engineering in Microbial and Plant Systems

Utilize (2E,9Z)-hexadecadienoyl‑CoA as a pathway intermediate standard in metabolomics workflows or as a substrate for heterologously expressed enzymes in engineered β‑oxidation or LCO biosynthetic pathways [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,9Z)-Hexadecadienoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.